4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester is a synthetic organic compound with the chemical formula and a molecular weight of 304.19 g/mol. It is categorized under various classifications, including its role as a biochemical in proteomics research and its potential applications in medicinal chemistry. The compound is recognized by its CAS Number 126856-32-4, which facilitates its identification and regulation in chemical databases and safety assessments .
The synthesis of 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester typically involves the condensation of a suitable amine with a carbonyl compound in the presence of a catalyst. The specific methods can vary, but they often include:
The molecular structure of 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester can be represented using SMILES notation as COC(=O)C1CSCC1=Nc2c(Cl)cccc2Cl
. This notation highlights the presence of a thiophene ring and a dichlorophenyl group attached via an imine linkage. The structural features include:
4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester largely depends on its biochemical interactions. It may act as an inhibitor or modulator in various biological pathways due to its structural components. For example:
The physical and chemical properties of 4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester include:
These properties are critical for determining appropriate storage conditions and potential applications.
4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5